Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)- Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-
Brand Name: Vulcanchem
CAS No.: 1443-89-6
VCID: VC20972998
InChI: InChI=1S/C21H30O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h4,15-17,24H,5-12H2,1-3H3/t15-,16-,17+,19-,20+,21+/m0/s1
SMILES: CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol

Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-

CAS No.: 1443-89-6

Cat. No.: VC20972998

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)- - 1443-89-6

Specification

CAS No. 1443-89-6
Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
IUPAC Name [(3S,8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C21H30O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h4,15-17,24H,5-12H2,1-3H3/t15-,16-,17+,19-,20+,21+/m0/s1
Standard InChI Key CILYEVDVHHCNDN-XCPHWNSOSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C(=O)CC[C@]4([C@@H]3CC=C2C1)O)C)C
SMILES CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C
Canonical SMILES CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator